molecular formula C22H22N2S B392451 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine CAS No. 304455-37-6

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine

Cat. No.: B392451
CAS No.: 304455-37-6
M. Wt: 346.5g/mol
InChI Key: IRQUMMHEBRKISV-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines. This compound features a unique structure with a methylthio group attached to a phenyl ring, which is further connected to a diphenylimidazolidine core. The presence of the methylthio group imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylthio)benzaldehyde with diphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the final imidazolidine product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The process typically includes large-scale reactions with controlled temperatures, pressures, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the imidazolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine stands out due to its unique combination of a methylthio group and an imidazolidine core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUMMHEBRKISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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